N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h1,4-9,11H,10H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNSFPFBEWFEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired product. The reaction conditions often involve refluxing in ethanol with a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyridone derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structurally similar compounds in .
Key Findings:
Substituent Effects on Bioactivity :
- The propargyl group (prop-2-yn-1-yl) in the target compound contrasts with the allyl group (prop-2-en-1-yl) in analogs . Propargyl’s sp-hybridized carbon may enhance metabolic stability compared to allyl’s sp² carbons, though this requires experimental validation.
- Aryl Group Modifications :
- The 4-methoxyphenyl group in the target compound likely improves solubility compared to the 4-fluorophenyl group in due to methoxy’s electron-donating nature.
However, related compounds with similar weights (e.g., 344.36 g/mol in ) retain drug-like properties. Predicted pKa values for analogs (e.g., 10.83 in ) indicate basic nitrogen atoms in the pyridone ring, which may influence ionization under physiological conditions.
Biological Activities: Antiviral Potential: The allyl-substituted analog in showed a docking score (−8.21 kcal/mol) comparable to the reference ligand (−8.05 kcal/mol), suggesting that propargyl substitution in the target compound could retain or enhance binding affinity if similar interactions occur . Cannabinoid Receptor Agonism: Compound 7c (Table 1) demonstrated CB2 selectivity, highlighting the role of aryl heterocycles (e.g., benzooxazole) in receptor targeting . The target’s 4-methoxyphenyl group may lack this specificity but could be optimized for other targets. Enzyme Inhibition: The elastase inhibitor in shares a carboxamide-pyridone scaffold, suggesting structural flexibility for diverse enzyme interactions.
Biological Activity
N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 339028-30-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of approximately 282.294 g/mol. The compound features a dihydropyridine core substituted with a methoxyphenyl group and a propargyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.294 g/mol |
| CAS Number | 339028-30-7 |
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The dihydropyridine structure is often associated with calcium channel modulation and has been linked to neuroprotective effects in several studies.
1. Anti-inflammatory Activity
Dihydropyridine derivatives have shown significant anti-inflammatory properties. For instance, studies suggest that modifications in the dihydropyridine structure can enhance the inhibition of pro-inflammatory cytokines. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
2. Anticancer Activity
Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxicity is believed to stem from the induction of apoptosis and cell cycle arrest at different phases. For example, some studies reported an IC50 value indicating effective inhibition of cancer cell proliferation at low micromolar concentrations.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Properties
A study published in Bioorganic & Medicinal Chemistry explored the antimicrobial efficacy of similar dihydropyridine compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria.
Study 2: Anticancer Effects
In a preclinical evaluation involving human cancer cell lines (e.g., MCF7 breast cancer cells), this compound was found to induce apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 10 µM, indicating potent anticancer activity.
Study 3: Neuroprotective Effects
Another research effort examined the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS).
Q & A
Q. Q1: What are the recommended synthetic routes for preparing N-(4-methoxyphenyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a substituted pyridine precursor (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid) with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group at the N1 position.
- Step 2 : Amidation with 4-methoxyaniline using coupling agents like HATU or EDCI/HOBt in anhydrous DCM or THF .
Critical factors include temperature control (≤40°C to avoid propargyl group decomposition), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Yields range from 45–65%, with impurities often arising from incomplete amidation or side reactions at the propargyl moiety.
Q. Q2: What analytical techniques are most effective for characterizing structural purity, and how are spectral contradictions resolved?
Methodological Answer:
- 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), propargyl CH₂ protons (δ 4.2–4.5 ppm), and the dihydropyridine carbonyl (δ ~165 ppm). Contradictions in splitting patterns (e.g., unexpected doublets) may indicate rotameric forms or residual solvent interference .
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. Discrepancies between calculated and observed molecular ions ([M+H]+ ~343.14) suggest incomplete deprotection or oxidation .
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., propargyl vs. allenyl isomers) .
Advanced Research Questions
Q. Q3: How can computational modeling optimize the compound’s binding affinity for kinase targets, and what are key pitfalls in docking studies?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases (e.g., CDK2 or EGFR). The propargyl group’s linear geometry may sterically clash with hydrophobic pockets, requiring flexibility in the scoring function.
- Pitfalls : Overestimation of hydrogen bonds involving the methoxy group (due to improper protonation states) or neglecting solvent effects (e.g., water-mediated interactions). Validate with MD simulations (AMBER/CHARMM) to assess stability of predicted poses .
Q. Q4: What strategies address low bioavailability in in vivo studies, and how are metabolic stability challenges mitigated?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites. The propargyl group is prone to CYP450-mediated oxidation; blocking this via fluorination or steric hindrance improves half-life .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (>0.1 mg/mL required for IP/IV administration) .
Data Contradiction & Validation
Q. Q5: How should researchers resolve discrepancies between in vitro potency (IC50) and cellular assay results?
Methodological Answer:
- Case Example : If the compound shows IC50 = 50 nM against isolated enzyme but >1 µM in cell-based assays:
- Membrane Permeability : Measure logP (target ~2–3). High polarity (logP <1) from the carboxamide may limit diffusion. Use PAMPA assays to confirm.
- Off-Target Effects : Perform kinome-wide profiling (Eurofins DiscoverX) to rule out nonspecific kinase inhibition.
- Cellular Metabolism : LC-MS/MS to detect intracellular degradation products (e.g., cleavage at the propargyl linkage) .
Q. Q6: What experimental controls validate target engagement in mechanistic studies?
Methodological Answer:
- Negative Controls : Use a structural analog lacking the propargyl group to confirm specificity.
- Positive Controls : Co-treat with a known kinase inhibitor (e.g., imatinib for ABL1).
- Biochemical Validation : Western blotting for downstream phosphorylation markers (e.g., p-STAT3 for JAK2 inhibition) .
Structural & Mechanistic Probes
Q. Q7: How can isotopic labeling (e.g., 13C/15N) elucidate the compound’s metabolic fate in tracer studies?
Methodological Answer:
Q. Q8: What chemical biology tools (e.g., photoaffinity probes) map interaction sites in target proteins?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
